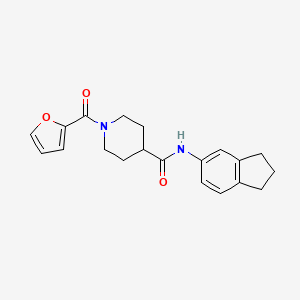
3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione, also known as TMBP, is a synthetic compound that has gained attention in the scientific community due to its unique chemical properties. TMBP belongs to the class of pyranone derivatives and has been extensively studied for its potential application in various fields of research, including medicinal chemistry, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been found to modulate the expression of various genes that are involved in cancer cell growth and proliferation, including Bcl-2, Bax, p53, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione is its high solubility in various organic solvents, which makes it easy to handle and use in laboratory experiments. This compound is also relatively stable under various conditions, which makes it suitable for various applications in material science and biochemistry. However, one of the limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione. One of the potential applications of this compound is in the development of novel anticancer drugs that target specific signaling pathways and enzymes that are involved in cancer cell growth and proliferation. This compound-based materials also have potential applications in various fields of material science, including electronics, optoelectronics, and photonics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione involves a multi-step process that starts with the reaction of 2,4-pentanedione with 4-methylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with 2,3-dimethyl-1,3-butadiene to form the final product, this compound. The purity of this compound can be further improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3,3,5,5-tetramethyl-6-(4-methylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential application in various fields of research. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. This compound-based materials have been shown to exhibit excellent thermal stability, high solubility, and good film-forming properties, making them suitable for various applications in electronics, optoelectronics, and photonics.
Propiedades
IUPAC Name |
3,3,5,5-tetramethyl-6-(4-methylbenzoyl)oxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-6-8-11(9-7-10)12(18)13-16(2,3)14(19)17(4,5)15(20)21-13/h6-9,13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZKOMWWTUNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(C(=O)C(C(=O)O2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5439096.png)

![N-allyl-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B5439104.png)
![1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439115.png)
![4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5439120.png)
![5-{[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5439127.png)


![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439151.png)
![N-(4-bromo-3-chlorophenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetamide](/img/structure/B5439158.png)
![(3aR*,7aS*)-5-methyl-2-[3-(3-pyridinyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5439161.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B5439171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5439174.png)
![8-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5439179.png)